SB-674042
Description
Overview of the Orexin (B13118510)/Hypocretin System Architecture
The orexin system is characterized by its specific peptide ligands and their cognate G protein-coupled receptors.
Orexin Peptides (Orexin-A, Orexin-B) and their Hypothalamic Expression
The orexin system originates from a small population of neurons located almost exclusively within the lateral hypothalamic area (LHA) and adjacent perifornical area of the brain. wikipedia.orgfrontiersin.orgmdpi.comeneuro.orgnih.govphysiology.orgnih.gov These neurons produce a precursor protein, prepro-orexin (or preprohypocretin), which undergoes proteolytic cleavage to yield two mature neuropeptides: orexin-A (also known as hypocretin-1) and orexin-B (hypocretin-2). wikipedia.orgfrontiersin.orgeneuro.orgnih.govfrontiersin.orgmdpi.com Orexin-A is a 33-amino acid peptide with two intrachain disulfide bonds, while orexin-B is a linear peptide consisting of 28 amino acids. wikipedia.orgeneuro.org These peptides are highly conserved across vertebrate species. wikipedia.orgeneuro.orgnih.gov
G Protein-Coupled Orexin Receptor Subtypes (Orexin Receptor Type 1 (OX1R), Orexin Receptor Type 2 (OX2R))
The orexin peptides exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). frontiersin.orgguidetopharmacology.orgeneuro.orgpnas.orgmedchemexpress.comnih.gov These receptors are expressed throughout the central nervous system, albeit with differing distribution patterns. guidetopharmacology.orgmdpi.comeneuro.orgmedchemexpress.com OX1R and OX2R share approximately 64% amino acid identity. nih.gov Both receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and subsequent elevation of intracellular calcium levels. frontiersin.orgguidetopharmacology.orgmedchemexpress.comnih.gov OX2R is also reported to couple to Gs and Gi/o pathways. eneuro.orgmedchemexpress.com
The two orexin peptides display differential binding affinities for the receptor subtypes. Orexin-A binds to both OX1R and OX2R with approximately equal high affinity. wikipedia.orgguidetopharmacology.orgeneuro.orgnih.govmedchemexpress.comnih.govnih.gov In contrast, orexin-B shows a higher affinity for OX2R and is significantly less potent at OX1R. wikipedia.orgguidetopharmacology.orgeneuro.orgnih.govmedchemexpress.comnih.govnih.gov
Here is a table summarizing the binding affinities of orexin peptides for human orexin receptors:
| Peptide | Receptor | Affinity (IC₅₀ or EC₅₀) | Reference |
| Orexin-A | OX1R | ~20 nM (IC₅₀) | guidetopharmacology.orgnih.gov |
| Orexin-A | OX1R | 30 nM (EC₅₀) | nih.gov |
| Orexin-A | OX2R | ~38 nM (IC₅₀) | guidetopharmacology.orgnih.gov |
| Orexin-A | OX2R | 36 nM (IC₅₀) | nih.gov |
| Orexin-B | OX1R | ~420 nM (IC₅₀) | guidetopharmacology.orgnih.gov |
| Orexin-B | OX1R | 2,500 nM (EC₅₀) | nih.gov |
| Orexin-B | OX2R | ~36 nM (IC₅₀) | guidetopharmacology.orgnih.gov |
Physiological and Pathophysiological Relevance of Orexin Signaling
The widespread projections of orexin neurons and the distribution of their receptors underscore the multifaceted roles of the orexin system in regulating various physiological processes. mdpi.comphysiology.orgmdpi.commdpi.comnih.gov
Central Nervous System Functions Regulated by Orexins
In the central nervous system, orexin signaling is critically involved in maintaining wakefulness and regulating the sleep-wake cycle. wikipedia.orgguidetopharmacology.orgfrontiersin.orgmdpi.comeneuro.orgpnas.orgnih.govmdpi.comfrontiersin.orgnih.govnih.gov Loss of orexin neurons or impaired orexin signaling is a primary cause of type 1 narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy. wikipedia.orgguidetopharmacology.orgfrontiersin.orgnih.gov
Beyond sleep-wake regulation, orexins influence a range of other CNS functions, including:
Motivation and Reward: Orexin neurons project to areas involved in reward processing, and the system plays a role in motivated behaviors and addiction. guidetopharmacology.orgeneuro.orgnih.govphysiology.orgmdpi.commdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com
Stress Response: Orexins are involved in the physiological and behavioral responses to stress and can influence the activity of the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgmdpi.comeneuro.orgpnas.orgmdpi.comfrontiersin.orgnih.govresearchgate.net
Memory: Orexin signaling in areas like the hippocampus is implicated in learning and memory processes, particularly in arousal-driven memory consolidation. mdpi.comresearchgate.net
Feeding Behavior and Energy Homeostasis: While initially named for their perceived role in appetite stimulation, orexins are now understood to play a broader role in energy balance, influencing food intake, energy expenditure, and metabolism. wikipedia.orgmdpi.comeneuro.orgnih.govphysiology.orgfrontiersin.orgmdpi.commdpi.comnih.govresearchgate.net
Autonomic Functions: Orexins influence autonomic nervous system activity, including the regulation of blood pressure and heart rate. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov
Thermoregulation: The orexin system contributes to the regulation of body temperature, partly through effects on brown adipose tissue thermogenesis. mdpi.comfrontiersin.orgnih.gov
Emerging Roles of Orexins in the Peripheral Nervous System
While the central roles of orexins are well-established, there is growing evidence for their involvement in regulating functions in the peripheral nervous system and various peripheral tissues. pnas.orgnih.govresearchgate.netnih.gov These emerging roles include the regulation of reproductive functions, gastrointestinal motility, neuroendocrine secretion, and glucose homeostasis. frontiersin.orgresearchgate.netnih.gov
Rationale for Orexin Receptor Antagonist Development in Research
The diverse and critical functions of the orexin system have made its components attractive targets for pharmacological research and therapeutic development. wikipedia.orgguidetopharmacology.orgfrontiersin.orgmdpi.compnas.orgfrontiersin.orgaasm.orgresearchgate.netnih.gov Orexin receptor antagonists, which block the action of orexin peptides at their receptors, are valuable tools for investigating the physiological roles of the orexin system and for exploring potential therapeutic applications. wikipedia.orgguidetopharmacology.orgfrontiersin.orgmdpi.compnas.orgnih.gov
Selective antagonists for each receptor subtype (OX1R and OX2R) are particularly important for dissecting the specific contributions of OX1R and OX2R signaling to different physiological processes. wikipedia.orgfrontiersin.orgpnas.org By selectively blocking one receptor subtype, researchers can gain insights into the functions mediated predominantly by the other or identify distinct roles for each receptor. This approach is crucial for understanding the complex pharmacology of the orexin system and for developing targeted therapies for conditions linked to orexin dysfunction, such as insomnia, anxiety disorders, and addiction. wikipedia.orgguidetopharmacology.orgfrontiersin.orgmdpi.compnas.orgfrontiersin.orgnih.gov
The development of selective antagonists, such as SB-674042 for OX1R, has been instrumental in advancing our understanding of the specific roles of each orexin receptor subtype in both physiological and pathophysiological states.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
| Record name | SB-674042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
| Record name | SB-674042 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 483313-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization and Receptor Interactions of Sb 674042
Mechanism of Action as an Orexin (B13118510) Receptor Antagonist
SB-674042 functions by blocking the activity of orexin receptors, thereby preventing the binding and action of the endogenous orexin peptides, orexin-A and orexin-B. medchemexpress.comwikipedia.org This antagonism is particularly pronounced at the OX1 receptor subtype.
Potent and Selective Antagonism of Orexin Receptor Type 1
Research has consistently demonstrated that this compound is a potent antagonist of the human OX1 receptor. medchemexpress.comnih.govtargetmol.com Studies using calcium mobilization assays in cells expressing the human OX1 receptor have shown that this compound inhibits orexin 1-induced calcium mobilization. Its potency is reflected in its low dissociation constant (Kd) and inhibition constant (Ki) values determined through various binding and functional assays. medchemexpress.comnih.govtargetmol.com
Differential Selectivity for Orexin Receptor Subtypes (OX1R vs. OX2R)
A key characteristic of this compound is its significant selectivity for the OX1 receptor over the orexin receptor type 2 (OX2R). medchemexpress.comtargetmol.comnih.govmedchemexpress.compa2online.org Multiple studies have reported that this compound exhibits approximately 100-fold selectivity for OX1R compared to OX2R. medchemexpress.commedchemexpress.com For instance, IC50 values of 3.76 nM for OX1R and 531 nM for OX2R have been reported, highlighting this differential selectivity. medchemexpress.comtargetmol.commedchemexpress.com This selectivity profile distinguishes it from dual orexin receptor antagonists that target both subtypes, such as suvorexant and almorexant. pa2online.orgpnas.orgmedchemexpress.comwikipedia.org
Quantitative Receptor Binding and Saturation Analyses of this compound
Detailed binding studies have been conducted to characterize the interaction of this compound with orexin receptors, particularly OX1R. These analyses provide quantitative data on its affinity and the nature of its binding site.
Application of [(3)H]-SB-674042 as a Specific High-Affinity Radioligand for OX1R
Tritiated ([3H])-SB-674042 has been successfully developed and utilized as a specific, high-affinity radioligand for the human OX1 receptor. nih.govtargetmol.comresearchgate.netnih.govacs.orgfrontiersin.org This radioligand is a valuable tool for conducting binding assays to investigate OX1 receptor pharmacology. nih.govresearchgate.netnih.gov Its high affinity allows for the sensitive and specific labeling of OX1 receptors in various experimental formats. nih.govtargetmol.comresearchgate.netnih.govacs.orgfrontiersin.org
Determination of Binding Site Parameters (e.g., Kd, Bmax) in Whole Cell and Membrane Formats
Quantitative binding studies using [(3)H]-SB-674042 have determined key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) in different assay formats. nih.govtargetmol.comresearchgate.netnih.govacs.org Studies using human OX1 receptors stably expressed in Chinese hamster ovary (CHO) cells have shown that specific binding of [(3)H]-SB-674042 is saturable in both whole cell and membrane preparations. nih.govtargetmol.comresearchgate.netnih.govacs.org Analysis of saturation binding data suggests a single high-affinity binding site for this compound on the OX1 receptor. nih.govresearchgate.netnih.gov
The following table summarizes representative Kd and Bmax values obtained from saturation binding analyses:
| Assay Format | Kd (nM) | Bmax (pmol/mg protein) | Source |
| Whole Cell | 5.03 ± 0.31 | 34.4 ± 2.0 | nih.govresearchgate.netnih.gov |
| Membrane SPA | 3.76 ± 0.45 | 30.8 ± 1.8 | nih.govresearchgate.net |
These values indicate high-affinity binding of this compound to the OX1 receptor. nih.govresearchgate.netnih.gov
Kinetic Binding Analyses (Association and Dissociation Rates) of this compound at Orexin Receptors
Kinetic binding studies have been performed to determine the rates of association (kon) and dissociation (koff) of this compound at the OX1 receptor. pnas.orgnih.govacs.orgresearchgate.net These studies provide insights into the binding dynamics of the antagonist. For the human OX1 receptor, kinetic studies using [(3)H]-SB-674042 have yielded dissociation rate constants (koff). pnas.orgnih.govresearchgate.net For example, a koff value of 0.0277 ± 0.0004 min-1 was determined in membrane assays. nih.gov Association kinetic studies have also been conducted, measuring specific binding over time. nih.gov Analysis of kinetic data has produced calculated Kd values that are in agreement with those obtained from saturation binding studies. nih.gov Compared to some other orexin receptor antagonists, this compound has shown faster dissociation rates in certain kinetic binding analyses. pnas.org
Interactive Data Table: this compound Binding Parameters
| Assay Format | Parameter | Value | Unit | Source |
| Whole Cell | Kd | 5.03 ± 0.31 | nM | nih.govresearchgate.netnih.gov |
| Whole Cell | Bmax | 34.4 ± 2.0 | pmol/mg protein | nih.govresearchgate.netnih.gov |
| Membrane SPA | Kd | 3.76 ± 0.45 | nM | nih.govresearchgate.net |
| Membrane SPA | Bmax | 30.8 ± 1.8 | pmol/mg protein | nih.govresearchgate.net |
| Membrane SPA | koff | 0.0277 ± 0.0004 | min⁻¹ | nih.gov |
| Whole Cell | Kd (Kinetic) | 1.16 | nM | nih.gov |
| Membrane SPA | Kd (Kinetic) | 1.07 | nM | nih.gov |
| OX1R (Filtration Binding) | Kd | 0.74 | nM | researchgate.net |
| hOX1 (Membrane) | koff | 0.022 | min⁻¹ | researchgate.net |
This compound is a non-peptide compound characterized as a potent and selective antagonist of the orexin OX₁ receptor. medchemexpress.comrndsystems.comguidetopharmacology.orgtocris.comarctomsci.combioscience.co.ukbiomol.comneobioscience.com Research has focused on its binding characteristics and functional effects, particularly its selectivity profile and its ability to inhibit orexin-induced intracellular calcium mobilization. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comresearchgate.netnih.govglpbio.comcaymanchem.comcaymanchem.comfrontiersin.orgtargetmol.com
This compound has been extensively studied for its interaction with orexin receptors, primarily the orexin 1 (OX₁) receptor. It functions as a non-peptide antagonist at this receptor subtype. medchemexpress.comrndsystems.comguidetopharmacology.orgtocris.comarctomsci.combioscience.co.ukbiomol.comneobioscience.com
Binding studies using [³H]this compound, a radiolabeled form of the compound, have demonstrated its high affinity for the human OX₁ receptor. medchemexpress.comarctomsci.comresearchgate.netnih.govcaymanchem.comtargetmol.comnovandi.sepnas.org These studies, conducted in Chinese hamster ovary (CHO) cells stably expressing the human OX₁ receptor, revealed saturable binding to a single high-affinity site. researchgate.netnih.govcaymanchem.com The dissociation constant (Kd) values for [³H]this compound binding to human OX₁ receptors were determined to be in the low nanomolar range, specifically 3.76 ± 0.45 nM in membrane-based assays and 5.03 ± 0.31 nM in whole-cell assays. researchgate.netnih.govcaymanchem.com Kinetic studies also yielded similar Kd values. nih.gov
This compound exhibits significant selectivity for the OX₁ receptor over the orexin 2 (OX₂) receptor. Studies have shown that this compound is >100-fold selective for OX₁ over OX₂ receptors. medchemexpress.comrndsystems.comarctomsci.combioscience.co.ukbiomol.comnih.govglpbio.comcaymanchem.com This selectivity is a key aspect of its pharmacological profile.
Receptor Selectivity Beyond Orexin Receptors
Beyond its selectivity for the OX₁ receptor over the OX₂ receptor, research has investigated the affinity of this compound for a range of other neurotransmitter receptors to understand its specificity. These studies consistently indicate a lack of significant affinity for several major receptor families. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comnih.govglpbio.comcaymanchem.comcaymanchem.com
Absence of Significant Affinity for Serotonergic Receptors
This compound has been shown to have no significant affinity for a range of serotonergic receptors at concentrations up to 10 μM. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comnih.govglpbio.comcaymanchem.comcaymanchem.com
Absence of Significant Affinity for Dopaminergic Receptors
Studies have reported that this compound demonstrates no significant affinity for dopaminergic receptors at concentrations up to 10 μM. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comnih.govglpbio.comcaymanchem.comcaymanchem.com
Absence of Significant Affinity for Adrenergic Receptors
This compound has been found to have no significant affinity for adrenergic receptors at concentrations up to 10 μM. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comnih.govglpbio.comcaymanchem.comcaymanchem.com
Absence of Significant Affinity for Purinergic Receptors
Research indicates that this compound shows no significant affinity for purinergic receptors at concentrations up to 10 μM. rndsystems.comtocris.combioscience.co.ukbiomol.comneobioscience.comnih.govglpbio.comcaymanchem.comcaymanchem.com
The lack of significant affinity for these receptor systems highlights the specificity of this compound for the orexin OX₁ receptor.
Functional Antagonism of this compound in Cellular Systems
Functional studies have confirmed the antagonist activity of this compound at the OX₁ receptor. These studies often utilize cellular systems expressing the receptor and measure downstream signaling events.
Inhibition of Orexin-Induced Intracellular Calcium Mobilization
A key functional assay used to characterize OX₁ receptor antagonists is the measurement of intracellular calcium mobilization. Orexin peptides, the endogenous ligands for orexin receptors, induce calcium release upon binding to the OX₁ receptor. rndsystems.comtocris.comnih.govglpbio.comfrontiersin.org
This compound has been shown to be a competitive, functional antagonist of the OX₁ receptor in calcium mobilization assays. nih.gov It inhibits orexin 1-induced calcium mobilization in cells stably transfected with the OX₁ receptor, such as CHO-DG44 cells. rndsystems.comtocris.comglpbio.com The potency of this compound in inhibiting calcium mobilization is in close agreement with its affinity determined in radioligand binding assays. nih.gov Calcium mobilization studies using FLIPR technology have demonstrated that this compound is a competitive, functional antagonist at the OX₁ receptor. nih.gov
The following table summarizes some of the key binding and functional data for this compound at the human OX₁ receptor:
| Assay Type | Receptor | Format | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human OX₁ | Membrane SPA | Kd | 3.76 ± 0.45 | researchgate.netnih.govcaymanchem.com |
| Radioligand Binding | Human OX₁ | Whole Cell | Kd | 5.03 ± 0.31 | medchemexpress.comarctomsci.comresearchgate.netnih.govcaymanchem.com |
| Calcium Mobilization | Human OX₁ | Functional | Kb | 1.1 ± 0.1 | nih.gov |
| Calcium Mobilization | Human OX₁ | Functional | IC₅₀ | 3.76 | medchemexpress.comarctomsci.comtargetmol.com |
| Radioligand Binding | Human OX₂ | Competition | IC₅₀ | 531 | medchemexpress.comarctomsci.comtargetmol.com |
The functional antagonism observed in calcium mobilization assays further supports the role of this compound as a potent and selective OX₁ receptor antagonist.
Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
The extracellular signal-regulated kinase (ERK1/2) pathway is a key signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. plos.orgplos.org Studies have investigated the effects of this compound on the phosphorylation of ERK1/2, particularly in the context of orexin receptor activation and interactions with other signaling systems.
Research has shown that orexin A can induce ERK1/2 activation through OX₁ receptors. encyclopedia.pub this compound, as an OX₁ receptor antagonist, has been demonstrated to modulate this phosphorylation. For instance, in HEK293 cells co-expressing orexin-1 and CB1 receptors, this compound (at a concentration of 5 μM) reduced the potency of a CB1 receptor agonist to phosphorylate ERK1/2. medchemexpress.com This suggests a potential interplay between orexin and cannabinoid receptor signaling pathways at the level of ERK1/2 phosphorylation, which can be influenced by OX₁ receptor antagonism.
While the direct mechanism by which OX₁ receptor activation leads to ERK1/2 phosphorylation can involve various downstream effectors, the inhibitory effect of this compound indicates that the OX₁ receptor plays a role in initiating or facilitating this process in certain cellular contexts. encyclopedia.pub Further detailed research findings on the specific mechanisms and conditions under which this compound modulates ERK1/2 phosphorylation via OX₁ receptor antagonism are areas of ongoing investigation.
Attenuation of Mammalian Target of Rapamycin (B549165) (mTOR) Phosphorylation
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, metabolism, and proliferation, functioning within two distinct complexes: mTORC1 and mTORC2. nih.govmdpi.com Phosphorylation of mTOR and its downstream targets is indicative of pathway activation. mdpi.comoncotarget.com
Studies have explored the impact of this compound on mTOR phosphorylation, particularly in relation to orexin signaling. Orexin-A has been shown to stimulate insulin (B600854) secretion in rat insulinoma cells, and this effect is mediated through the activation of the OX₁ receptor and the subsequent activation of the mTOR pathway. medchemexpress.com
Treatment with this compound has been shown to attenuate the increase in mTOR phosphorylation induced by Orexin-A in INS-1 cells (a rat insulinoma cell line). medchemexpress.com Specifically, this compound (at a concentration of 1 μM for 24 hours) was found to eradicate the increase in mTOR phosphorylation that occurred in response to Orexin-A (at concentrations ranging from 1 nM to 1 μM for 24 hours). medchemexpress.com This finding indicates that the activation of the mTOR pathway by Orexin-A in these cells is dependent on the activation of the OX₁ receptor. medchemexpress.com
This research highlights that antagonism of the OX₁ receptor by compounds like this compound can interfere with orexin-A-mediated activation of the mTOR signaling pathway. The precise mechanisms linking OX₁ receptor activation to mTOR phosphorylation can involve complex signaling cascades, but the observed attenuation by this compound underscores the role of the OX₁ receptor in this process in certain cell types. medchemexpress.com
Here is a summary of the effect of this compound on mTOR phosphorylation:
| Stimulus | Cell Type | This compound Concentration | Effect on mTOR Phosphorylation | Reference |
| Orexin-A | INS-1 cells | 1 μM | Attenuates Orexin-A induced increase | medchemexpress.com |
Molecular and Structural Determinants of Sb 674042 Binding
Structural Insights into Orexin (B13118510) Receptor Antagonist Binding
Structural studies, including the determination of crystal structures of the human OX1 receptor in complex with various antagonists such as SB-674042 and suvorexant, have provided direct insights into the binding pocket. researchgate.netacs.orgpdbj.org These structures reveal that small molecule antagonists, including this compound, bind within a cavity formed by the transmembrane helices of the receptor, which is accessible from the extracellular side of the cell membrane. acs.orguniprot.org The binding pose of this compound within the OX1 receptor is reported to be very similar to that of the dual OX1/OX2 antagonist suvorexant. acs.orgnih.gov These structural snapshots emphasize the importance of hydrophobic interactions and highlight the potential involvement of ordered water molecules in stabilizing the binding of these ligands to the orexin receptors, which are members of the G protein-coupled receptor (GPCR) family. acs.orgfrontiersin.org
Molecular Modeling and Dynamics Simulations to Elucidate Binding Mechanisms and Selectivity
Computational methods, such as homology modeling and molecular dynamics (MD) simulations, have been extensively applied to complement experimental structural data and provide a more dynamic perspective on the binding of this compound to orexin receptors. physiology.orguncg.eduacs.orgnih.gov These techniques allow researchers to simulate the behavior of the receptor-ligand complex over time, exploring different conformations and interaction patterns. acs.orgnih.gov
MD simulations have been used to assess the stability of the receptor-ligand complex within a simulated membrane environment, demonstrating that complexes with this compound maintain stable interactions and key GPCR structural features. uncg.edu By going beyond static representations, MD simulations, often combined with flexible docking, offer a more detailed understanding of the binding process and the specific residues involved. acs.orgnih.gov These computational approaches have been particularly valuable in interpreting data from mutagenesis studies and in explaining the molecular basis for the binding affinity and selectivity of various orexin antagonists, including this compound. acs.orgnih.gov
Contributions of Site-Directed Mutagenesis and Domain Exchange Studies
Site-directed mutagenesis (SDM) and domain exchange experiments have provided crucial experimental evidence to identify the specific amino acid residues and receptor regions critical for the binding of this compound and for determining receptor subtype selectivity. physiology.orgacs.orgnih.govnih.gov In these studies, targeted changes are made to the receptor protein sequence, and the impact on ligand binding is measured.
Studies employing both domain swapping between OX1 and OX2 receptors and point mutations within specific regions have consistently identified the transmembrane helix 3 (TM3) and transmembrane helix 4 (TM4) regions as being of significant importance for the high-affinity binding of OX1-selective antagonists, including this compound. physiology.org TM3, in particular, has been highlighted as a key determinant of the selectivity of orexin antagonists. acs.orgnih.gov Specific residues located within these transmembrane domains contribute to the formation of the ligand-binding site. nih.govingentaconnect.com
Research indicates that the region encompassing the N-terminus and the first transmembrane helix (TM1) also plays a role in influencing the binding of this compound. physiology.org While the primary binding site for small molecule antagonists is nestled deeper within the transmembrane bundle, interactions or structural features in the extracellular N-terminal and TM1 regions can indirectly affect the conformation of the binding pocket or the access of the ligand. Structural studies have identified a conserved amphipathic α-helix in the extracellular N-terminal region that is important for the interaction with orexin peptide agonists and their ability to activate the receptors. researchgate.netacs.orgpdbj.org Although this compound is an antagonist, the conformation of this region can still be relevant to its binding.
Combined experimental and computational studies have demonstrated that subtle conformational differences between the transmembrane helices, particularly TM3, of the OX1 and OX2 receptors are key factors underlying the observed selectivity of antagonists like this compound. acs.orgnih.gov These structural variations stem from differences in the amino acid sequences between the two receptor subtypes and influence the interactions between adjacent transmembrane helices. acs.orgnih.gov The specific arrangement and local conformation of residues in TM3 and the second extracellular loop (ECL2) have been identified as providing the structural basis for the differential pharmacological profiles of OX1 and OX2 ligands. acs.orgnih.gov For instance, a single amino acid difference at position 3.33 (Alanine in OX1R and Threonine in OX2R, based on Ballesteros-Weinstein numbering) has been shown to be critical for selective antagonist binding. acs.orgresearchgate.net
The following table summarizes key binding data for this compound and other relevant orexin receptor ligands, illustrating the selectivity profile of this compound.
| Compound | Target Receptor | Kd (nM) | IC50 (nM) | Selectivity (OX1 vs OX2) | Source |
| This compound | OX1 | 3.76 | 3.76 | ~100-fold selective for OX1 | medchemexpress.com |
| This compound | OX2 | - | 531 | ~100-fold selective for OX1 | medchemexpress.com |
| Almorexant | OX1 | 1.3 | - | Dual antagonist | researchgate.net |
| Almorexant | OX2 | 0.17 | - | Dual antagonist | researchgate.net |
| EMPA | OX2 | - | - | Selective OX2 antagonist | nih.govglpbio.com |
Cooperative Receptor Interactions Modulated by this compound
Orexin-1 Receptor-Cannabinoid CB1 Receptor Heterodimerization and Receptor Relocalization
Evidence suggests that the orexin 1 receptor (OX1R) and the cannabinoid CB1 receptor (CB1R) can form heterodimers or oligomers. This phenomenon has been observed in various experimental systems, including recombinant cell cultures and embryonic mouse hypothalamic neurons. nih.govnih.govupf.eduusask.cafrontiersin.orgnih.gov The co-localization of CB1R with both OX1R and OX2R has been noted in numerous brain regions, such as the neocortex, hippocampus, thalamus, hypothalamus, amygdala, ventral tegmental area, periaqueductal gray, dorsal raphe nucleus, and deep cerebellar nuclei, supporting the potential for physical interaction. nih.gov
Studies utilizing techniques such as bioluminescence resonance energy transfer (BRET) have demonstrated the capability of OX1R and OX2R to form both homo- and heterodimeric complexes with each other and with CB1R. nih.govupf.edu Furthermore, fluorescence resonance energy transfer (FRET) imaging has provided insights into the cellular localization of these heterodimers. nih.govnih.govupf.edu Following agonist-mediated internalization of the CB1 receptor, CB1R-OX1R heterodimers have been found to reside in intracellular vesicles. nih.govnih.gov
The administration of receptor antagonists, including the OX1R antagonist this compound and the CB1R antagonist SR141716A (rimonabant), has been shown to influence the cellular distribution of these receptors. In recombinant cell cultures co-expressing OX1R and CB1R, treatment with this compound resulted in the relocalization of both receptors to the cell surface. nih.govresearchgate.netresearchgate.net Similar observations were made with the CB1R antagonist SR141716A, even though it does not possess significant affinity for the orexin-1 receptor. nih.govresearchgate.net This suggests that antagonizing one receptor type within the heterodimer can indirectly influence the localization of the other receptor.
Functional Consequences of Receptor Heterodimerization on Downstream Signaling
The heterodimerization of OX1R and CB1R leads to coordinated alterations in downstream signaling pathways, highlighting a functional interplay between these two receptor systems. Research indicates that the presence of these heterodimers can modify the signaling capabilities of the individual receptors. nih.govupf.edu
One key finding is the impact of this compound on extracellular-signal-regulated kinase (ERK) phosphorylation, a common downstream signaling event for G protein-coupled receptors like OX1R and CB1R. Treatment with this compound was found to reduce the potency of a CB1 receptor agonist in inducing ERK1/2 phosphorylation, but this effect was observed only in cells where both OX1R and CB1R were co-expressed. nih.govupf.edufrontiersin.orguni.lu Conversely, treatment with the CB1R antagonist SR141716A decreased the potency of orexin A to activate ERK1/2, also only in cells co-expressing the two receptors. nih.gov
These findings introduce a novel pharmacological concept where ligands targeting one receptor within a heterodimer can modulate the function of the other receptor, even if they lack significant affinity for that receptor in isolation. nih.gov The functional consequences of CB1R-OX1R heteromerization have also been shown to affect intracellular calcium levels and 2-arachidonoyl glycerol (B35011) (2-AG) biosynthesis in embryonic mouse hypothalamic neurons. upf.edu While some studies suggest that orexin-promoted 2-AG production might be a major contributor to the interaction, evidence from techniques like FRET and BRET supports the direct physical association and functional impact of the heterodimer itself. nih.govupf.edumdpi.com
The intricate interactions within the OX1R-CB1R heterodimer and their modulation by compounds like this compound underscore the complexity of G protein-coupled receptor signaling and provide potential avenues for understanding and targeting these pathways.
Preclinical Investigations of Sb 674042 in Physiological and Pathophysiological Contexts
Central Nervous System Studies
Investigations into the effects of SB-674042 within the central nervous system have shed light on the involvement of the orexin (B13118510) OX₁ receptor in modulating neuronal activity and influencing complex behaviors, particularly those related to stress and fear.
Effects on Neuronal Excitability and Synaptic Transmission
Studies employing electrophysiological techniques have explored how this compound influences the electrical properties of neurons and the communication between them at synapses in key brain regions.
Orexin-A has been shown to modulate excitatory synaptic transmission in neurons of the spinal cord substantia gelatinosa, a region critical for processing pain signals nih.gov. Bath application of orexin-A (100 nM) reduced the amplitude of excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of both Aδ- and C-primary afferent fibers nih.gov. The magnitude of this reduction was more pronounced for EPSCs evoked by polysynaptic C-fibers compared to polysynaptic Aδ-fibers, while it was similar for EPSCs evoked by monosynaptic Aδ- or C-fibers nih.gov. This compound, an orexin-1 receptor antagonist, significantly inhibited the orexin-A-induced reduction in EPSC amplitude from both mono- and polysynaptic Aδ-fibers, as well as from mono- and polysynaptic C-fibers nih.gov. This suggests that the effects of orexin-A on evoked EPSC amplitude in these neurons are mediated predominantly through the OX₁ receptor nih.gov.
Orexin-A also increased the frequency of spontaneous EPSCs in substantia gelatinosa neurons, an effect that was almost completely blocked by both this compound and an orexin-2 receptor antagonist, EMPA nih.gov. This indicates a role for both OX₁ and OX₂ receptors in the orexin-A-induced increase in spontaneous EPSC frequency nih.gov.
The hippocampus, particularly the CA1 region, receives orexinergic innervation and expresses orexin-1 receptors nih.gov. Orexin-A has been found to significantly increase the spontaneous firing rate of hippocampal CA1 neurons nih.gov. For example, in one study using male rats, micropressure administration of orexin-A increased the firing rate from a baseline of 2.96 ± 0.85 Hz to 8.45 ± 1.86 Hz in a subset of recorded neurons nih.gov. While this compound was not directly tested in this specific study on firing rate, another selective OX₁ receptor antagonist, SB-334867, completely blocked the orexin-A-induced excitation of hippocampal CA1 neurons nih.gov. This suggests that the excitatory effects of orexin-A on CA1 neuron firing activity are mediated via OX₁ receptors, implying that this compound would likely exert an inhibitory effect on this activity by blocking these receptors.
Orexin neurons project to the ventral tegmental area (VTA), a key region in the brain's reward circuitry containing dopaminergic neurons nih.govfrontiersin.org. Orexin-A has been shown to potentiate N-methyl-D-aspartate receptor (NMDAR)-mediated neurotransmission in VTA dopamine (B1211576) neuron synapses nih.govbiorxiv.org. Studies have indicated that orexin-A stimulated VTA dopamine neuron firing is only partially blocked by OX₁ receptor antagonists, including this compound nih.gov. This suggests that while the OX₁ receptor contributes to the orexin-A-mediated excitation of VTA dopaminergic neurons, other mechanisms, potentially involving OX₂ receptors, are also involved nih.gov. In vivo administration of an orexin 1 receptor antagonist has been shown to block locomotor sensitization to cocaine and occlude cocaine-induced potentiation of excitatory currents in VTA dopamine neurons, highlighting the role of OX₁ receptors in addiction-related plasticity nih.gov.
Impact on Hippocampal CA1 Neuron Firing Activity
Behavioral Paradigms
Preclinical behavioral studies have utilized this compound to investigate the role of the OX₁ receptor in modulating behaviors, particularly in the context of stress and anxiety.
The Stress Alternatives Model (SAM) in mice is a paradigm used to study individual differences in behavioral responses to social stress, categorizing mice into "Escape" (resilient) and "Stay" (stress-sensitive) phenotypes medchemexpress.comresearchgate.netnih.gov. Administration of this compound has been shown to reduce contextual and cue fear freezing responses in "Stay" animals in this model medchemexpress.comtargetmol.comresearchgate.netnih.gov. This suggests that blocking the orexin OX₁ receptor can attenuate stress-induced fear responses in vulnerable individuals medchemexpress.comresearchgate.netnih.gov. Acute inhibition of OX₁ receptors in the basolateral amygdala (BLA) with this compound shifted behavioral expression from stress-sensitive ("Stay") to resilient ("Escape") responses, an effect also observed with genetic knockdown of OX₁R researchgate.netnih.gov. This indicates a specific role for OX₁ receptors within the BLA in mediating stress-related behavioral phenotypes researchgate.netnih.gov.
Table 1: Effects of this compound on Fear Responses in Stress Alternatives Model (SMA) Mice
| Model/Behavioral Endpoint | Phenotype Studied | Effect of this compound Administration | Key Brain Region Implicated | Source |
| Stress Alternatives Model (SMA): Contextual Fear Freezing | Stay | Reduced | Basolateral Amygdala (BLA) | medchemexpress.comtargetmol.comresearchgate.netnih.gov |
| Stress Alternatives Model (SMA): Cue Fear Freezing | Stay | Reduced | Basolateral Amygdala (BLA) | medchemexpress.comtargetmol.comresearchgate.netnih.gov |
| Stress Alternatives Model (SMA): Phenotype Shift | Stay | Shift towards "Escape" (resilient) | Basolateral Amygdala (BLA) | researchgate.netnih.gov |
Table 2: Summary of this compound's Effects on Neuronal Activity
| Brain Region / Neuron Type | Orexin-A Effect on Activity | This compound Effect (or OX₁ Antagonist Effect) | Proposed Receptor Mediation | Source |
| Spinal Cord Substantia Gelatinosa Neurons | Reduced evoked EPSC amplitude | Inhibited Orexin-A effect | Primarily OX₁ | nih.gov |
| Spinal Cord Substantia Gelatinosa Neurons | Increased spontaneous EPSC frequency | Almost completely blocked Orexin-A effect | OX₁ and OX₂ | nih.gov |
| Hippocampal CA1 Neurons | Increased firing rate | Blocked Orexin-A effect (by SB-334867) | OX₁ | nih.gov |
| VTA Dopaminergic Neurons | Potentiated NMDAR transmission / Increased firing | Partially blocked Orexin-A potentiation / Blocked cocaine-induced potentiation | Primarily OX₁ (partial antagonism) | nih.govbiorxiv.orgnih.gov |
Potential Implications for Depression (Preclinical Evidence)
Preclinical studies in rodent models of depression have included this compound as a selective orexin 1 receptor antagonist to investigate the role of the orexin system in depressive-like behaviors. nih.govresearchgate.netspringermedizin.de The orexin system, consisting of orexin-A and orexin-B peptides and their receptors (OX1 and OX2), is involved in regulating various functions including the stress response, which is implicated in the pathophysiology of depression. nih.govresearchgate.netspringermedizin.de While dual orexin receptor antagonists have shown some potential antidepressant effects in systemic preclinical studies, the evidence from studies using selective orexin receptor antagonists like this compound has been described as conflicting. nih.govresearchgate.netspringermedizin.de Some research suggests that OX1 receptors may have primarily pro-depressive actions, implying that antagonists like this compound could potentially block these effects. colab.ws
Relevance to Anxiety Research
The orexin system is also linked to anxiety, and this compound has been utilized in anxiety research due to its selective antagonism of the OX1 receptor. colab.wsresearchgate.netpnas.org Preclinical studies suggest that OX1 receptors in the basolateral amygdala (BLA) contribute to stress-induced phenotypes in mice. colab.wsresearchgate.net Acute pharmacological inhibition of intra-BLA OX1 receptors using this compound shifted behavioral expression from stress-sensitive to resilient responses in the Stress Alternatives Model (SAM). colab.wsresearchgate.net This antagonism also reduced contextual and cued fear freezing responses in stress-susceptible animals. researchgate.nettargetmol.com These findings suggest a receptor-driven mechanism within the BLA where OX1 receptor antagonism influences the balance between pro- and anti-stress responses. researchgate.net Some research indicates that selective OX1 receptor antagonists could be valuable tools for investigating the role of OX1R in anxiety. pnas.org
Pain and Nociception Research
Investigations into the role of the orexin system in pain and nociception have involved this compound to elucidate the contribution of the OX1 receptor.
Role in Orexin-A Induced Antinociceptive Effects
Intrathecal administration of orexin A has demonstrated antinociceptive effects in various pain models. nih.gov Studies examining the mechanisms behind orexin A's antinociceptive actions have shown that this compound, an OX1 receptor antagonist, can inhibit the reduction in excitatory postsynaptic current (EPSC) amplitude induced by orexin A in spinal cord slices. nih.gov This suggests that the OX1 receptor is involved in mediating some of the spinal actions of orexin A that contribute to its antinociceptive effects. nih.gov
Attenuation of Opioid-Induced Mechanical Hypersensitivity
Repeated administration of opioid analgesics can lead to opioid-induced mechanical hypersensitivity (OIMH). nih.gov Research has investigated whether spinally administered orexin A can attenuate this hypersensitivity. nih.govresearchgate.net Studies have shown that intrathecal administration of orexin A can normalize mechanical hypersensitivity in rats that developed OIMH. nih.gov This effect of orexin A was inhibited by co-administration with this compound, the OX1 receptor antagonist. nih.gov This indicates that the attenuation of opioid-induced mechanical hypersensitivity by spinal orexin A is mediated, at least in part, through the activation of the OX1 receptor. nih.gov
Metabolic and Endocrine System Investigations
The orexin system plays a role in regulating various physiological functions, including aspects of the metabolic and endocrine systems.
Regulation of Insulin (B600854) Secretion via Orexin Receptor Type 1 Activation in Insulinoma Cells
Studies using rat insulinoma INS-1 cells have investigated the involvement of the orexin system in insulin secretion. researchgate.netacs.org Orexin A has been shown to stimulate insulin secretion in these cells. researchgate.netacs.org This effect is mediated through the activation of the OX1 receptor and involves the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netacs.org Treatment with the selective OX1 receptor antagonist this compound abolished the increase in insulin secretion observed with orexin A treatment. researchgate.netacs.org This provides evidence that orexin A stimulates insulin secretion in insulinoma cells specifically through the activation of the OX1 receptor and subsequent activation of the Akt/mTOR pathway. researchgate.netacs.orgmdpi.com
Interplay with Mammalian Target of Rapamycin (mTOR) Signaling in Insulin Secretion
Preclinical studies have investigated the interplay between orexin-A, the OX1 receptor, and the mammalian target of rapamycin (mTOR) signaling pathway in the context of insulin secretion. Research using rat insulinoma INS-1 cells demonstrated that treatment with orexin-A increased the expression of the OX1 receptor and the phosphorylation of mTOR in a concentration-dependent manner. nih.gov This was accompanied by an observed increase in insulin secretion. nih.gov
Further investigation revealed that this increase in insulin secretion was dependent on the activation of both the OX1 receptor and the mTOR signaling pathway. nih.gov The use of this compound, a selective OX1 receptor antagonist, or a phosphatidylinositol 3-kinase/mTOR antagonist (PF-04691502) abolished the effects of orexin-A treatment on insulin secretion. nih.gov These findings suggest that orexin-A, acting via the OX1 receptor, stimulates insulin secretion through the activation of AKT and its downstream target, mTOR. nih.gov This highlights a potential role for orexins in regulating energy balance for cell survival, with mTOR involvement in this process. nih.gov
Data from studies in INS-1 cells illustrating the effect of this compound on mTOR phosphorylation in the presence of Orexin-A are summarized below:
| Treatment | mTOR Phosphorylation Level (Relative to Control) |
| Orexin-A (1 nM - 1 μM) | Increased |
| Orexin-A + this compound (1 μM) | Eradicated increase |
This table is based on findings indicating that this compound at 1 μM eradicates the increase in mTOR phosphorylation induced by Orexin-A in INS-1 cells. medchemexpress.com
Modulation of Appetite-Related Orexin Receptor Type 1 Activity by Natural Compounds
Research has explored the modulation of appetite-related orexin receptor type 1 (OX1R) activity by natural compounds, with this compound being used as a tool to investigate these interactions. Studies on the Japanese herbal medicine Ninjinyoeito (NYT) and its component Citrus unshiu peel (CUP) have shown their ability to activate OX1R, which is implicated in enhancing food intake. researchgate.net
Using a system that detects OX1R activity through intracellular impedance changes, both NYT and CUP were found to activate OX1R. researchgate.net This activation was inhibited by the presence of this compound, confirming that the effects of NYT and CUP were mediated through the OX1 receptor. researchgate.net
Further analysis identified specific natural compounds within CUP responsible for this activation. Flavonoids such as nobiletin (B1679382) and hesperidin (B1673128) were found to activate OX1R, while naringin (B1676962) did not. researchgate.net Certain monoterpenes present in CUP, including limonene (B3431351) and linalool, also activated OX1R, whereas terpineol (B192494) did not. researchgate.net Notably, a synergistic activation of OX1R was observed when nobiletin and limonene were applied simultaneously. researchgate.net Neither NYT nor CUP induced activity at the OX2 receptor. researchgate.net These findings suggest that flavonoids and monoterpenes in CUP can synergistically activate OX1R, and this compound is a useful tool to demonstrate the OX1R-mediated nature of this activation. researchgate.net
Data illustrating the inhibition of CUP-induced OX1R activity by this compound are presented below:
| Treatment | OX1R Activity (Impedance Change) | Inhibition by this compound |
| Vehicle | Baseline | N/A |
| CUP Alone | Increased | Partial to Full |
| CUP + this compound (various concentrations) | Reduced compared to CUP alone | Dose-dependent |
This table is based on findings showing that this compound inhibits CUP-induced OX1R activities in a dose-dependent manner. researchgate.net
Addiction and Reward System Research
The orexin system, particularly the OX1 receptor, has been implicated in addiction and reward-related behaviors. nih.govresearchgate.net Preclinical research utilizing OX1 receptor antagonists like this compound and SB-334867 has explored their influence on drug-seeking behaviors and the reinstatement of these behaviors. nih.govnih.govfrontiersin.org
Influence on Drug-Seeking Behaviors and Reinstatement
Studies have investigated the influence of OX1 receptor antagonism on drug-seeking behaviors in animal models. Systemic administration of the OX1 receptor antagonist SB-334867 has been shown to attenuate the reinstatement of cocaine-seeking behavior elicited by various stimuli, including drug cues, contexts, and stress. nih.govfrontiersin.org However, it did not block reinstatement induced by a priming dose of cocaine. nih.gov This suggests that orexin signaling, primarily via OX1R, is involved in the learned associations between environmental stimuli and drug reward, rather than the direct rewarding effects of the drug itself. nih.gov
Research also indicates that SB-334867 can reduce cocaine seeking after periods of abstinence without intervening extinction training, suggesting a potential role for orexin in habitual drug seeking. nih.gov While much of the research has focused on SB-334867, both this compound and SB-334867 are characterized as OX1 receptor antagonists and have been used in studies related to the orexin system and addiction. nih.goveuropeanreview.orgresearchgate.net
Attenuation of Cue-Induced Reinstatement of Cocaine-Seeking
Cue-induced reinstatement of drug-seeking behavior is a significant factor in relapse. Preclinical studies have specifically examined the effect of OX1 receptor antagonists on the reinstatement of cocaine-seeking triggered by cues previously associated with cocaine availability. nih.govnih.gov
Studies using SB-334867 have demonstrated that systemic administration dose-dependently attenuated cue-induced reinstatement of cocaine-seeking in male rats. nih.govnih.gov This effect was observed in models where cues were presented after extinction of cocaine self-administration. nih.govnih.gov The finding that OX1R blockade attenuates cue-induced, but not cocaine-primed, reinstatement supports the hypothesis that orexin signaling mediates cue-drug associative learning. nih.gov
While direct studies specifically detailing this compound's effect on cue-induced reinstatement of cocaine-seeking in the same depth as SB-334867 are less prevalent in the provided results, this compound's characterization as a potent and selective OX1 receptor antagonist tocris.commedchemexpress.comnih.gov suggests it would likely exert similar effects on OX1R-mediated processes like cue-induced reinstatement, consistent with the known role of OX1R in this behavior. nih.govresearchgate.netnih.gov
A summary of findings on the effect of OX1R antagonism (primarily with SB-334867, given its prevalent use in this area) on different types of reinstatement is presented below:
| Reinstatement Stimulus | Effect of OX1R Antagonism (e.g., SB-334867) |
| Discrete Cues | Attenuated |
| Contextual Cues | Attenuated |
| Stress | Attenuated |
| Cocaine Prime | No effect |
This table summarizes the differential effects of OX1R antagonism on various types of reinstatement of cocaine seeking based on available research. nih.gov
Methodological Frameworks Utilized in Sb 674042 Research
In Vitro Cellular Assay Systems
In vitro cellular assays are fundamental to characterizing the interaction of SB-674042 with its target receptors and the subsequent cellular signaling events. These systems allow for controlled environments to assess binding affinity, potency, and functional antagonism.
Stable Cell Line Transfections (e.g., CHO-K1, HEK293, INS-1 cells)
Stable cell lines are frequently used to express target receptors, such as the human orexin-1 (OX1) receptor, at consistent levels for pharmacological studies. Chinese Hamster Ovary (CHO-K1) cells and Human Embryonic Kidney 293 (HEK293) cells are common choices for stable transfection due to their ease of culture and ability to express exogenous proteins nih.govevitria.com. Studies characterizing the binding of [³H]this compound have utilized CHO-K1 cells stably expressing the human OX1 receptor nih.govresearchgate.netnih.govmedchemexpress.com. HEK-293 cells have also been used, including those co-expressing the orexin-1 and CB1 receptors to study interactions between these systems medchemexpress.comarctomsci.com. Rat insulinoma INS-1 cells have been employed to investigate the effects of this compound on orexin-A-induced signaling pathways related to insulin (B600854) secretion medchemexpress.comarctomsci.commedchemexpress.commed-life.cnnih.gov.
Radioligand Binding Assays (Whole Cell and Membrane Formats)
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. These assays involve incubating cell membranes or whole cells expressing the receptor with a radiolabeled ligand, in this case, [³H]this compound, and measuring the amount of radioactivity bound. Both whole-cell and membrane-based formats, such as the scintillation proximity assay (SPA), have been used to characterize the binding of [³H]this compound to the human OX1 receptor stably expressed in CHO cells nih.govresearchgate.netnih.govresearchgate.net. These studies have shown that [³H]this compound binds to a single high-affinity site on the OX1 receptor nih.govresearchgate.netnih.gov.
Data from radioligand binding assays characterizing [³H]this compound binding to human OX1 receptors in CHO-K1 cells are presented below:
| Assay Format | Kd (nM) | Bmax (pmol/mg protein) |
| Whole Cell | 5.03 ± 0.31 | 34.4 ± 2.0 |
| Membrane SPA | 3.76 ± 0.45 | 30.8 ± 1.8 |
Competition studies using radioligand binding assays have also been performed to assess the affinity of other compounds, including native orexin (B13118510) peptides and other orexin receptor antagonists, for the OX1 receptor labeled with [³H]this compound nih.govresearchgate.net.
Functional Reporter Assays (e.g., Calcium Mobilization, FLIPR Technology, ERK1/2 Phosphorylation)
Functional assays are used to measure the biological response elicited by receptor activation or inhibition. Calcium mobilization assays, often utilizing FLIPR (Fluorometric Imaging Plate Reader) technology, are commonly used for G protein-coupled receptors like orexin receptors, as their activation can lead to changes in intracellular calcium levels nih.govcenmed.comnih.gov. Studies have demonstrated that this compound is a functional antagonist of the OX1 receptor using calcium mobilization assays nih.govresearchgate.netnih.gov.
ERK1/2 phosphorylation is another downstream signaling event that can be measured to assess receptor activity. This compound has been shown to reduce the potency of a CB1 receptor agonist to phosphorylate ERK1/2 in HEK293 cells co-expressing orexin-1 and CB1 receptors, suggesting an interaction between these pathways medchemexpress.comarctomsci.comtargetmol.com.
Western Blotting for Signaling Pathway Analysis (e.g., mTOR Phosphorylation)
Western blotting is a technique used to detect specific proteins in a sample and assess their phosphorylation status, which is indicative of signaling pathway activation. This method has been applied in research involving this compound to investigate its effects on pathways like the mammalian target of rapamycin (B549165) (mTOR). In INS-1 cells, this compound has been shown to eradicate the increase in mTOR phosphorylation induced by Orexin-A, indicating that the activation of the mTOR pathway by Orexin-A is dependent on the activated OX1 receptor medchemexpress.comarctomsci.commedchemexpress.commed-life.cnnih.gov.
Impedance-Based Cell-Sensor Systems (e.g., CellKey™ System) for Orexin Receptor Activity Detection
Impedance-based cell-sensor systems, such as the CellKey™ system, provide a label-free method to monitor real-time cellular responses to receptor activation by measuring changes in cellular impedance researchgate.netnih.govmoleculardevices.comresearchgate.netrhinobio.co.kr. This technology can detect the activation of various receptor types, including GPCRs, by sensing changes in cell adherence, shape, and volume nih.govmoleculardevices.com. The CellKey™ system has been utilized to detect OX1 receptor activity and has shown that this compound can inhibit OX1R activation researchgate.net.
Ex Vivo and In Vivo Preclinical Models
Ex vivo and in vivo studies are essential for understanding the effects of this compound in more complex biological systems and whole organisms. Ex vivo studies often involve examining tissues or organs removed from animals, while in vivo studies are conducted in living animals.
Ex vivo receptor occupancy studies have been performed using [³H]this compound to assess the extent to which other orexin receptor antagonists occupy OX1 receptors in brain tissue sections from rodents after administration researchgate.netfrontiersin.orgnih.govresearchgate.netevotec.com. These studies involve incubating brain sections with the radioligand and measuring specific binding to determine receptor occupancy levels frontiersin.orgnih.govevotec.com. This methodology has been used to demonstrate that compounds can cross the blood-brain barrier and occupy OX1Rs in the brain researchgate.netfrontiersin.orgnih.gov.
In vivo studies using preclinical animal models have also been conducted to investigate the effects of this compound. For instance, intracerebroventricular administration of this compound in a stress-induced mouse model has been shown to reduce contextual and cue fear freezing responses medchemexpress.comarctomsci.comtargetmol.com. These in vivo models help to bridge the gap between in vitro findings and potential physiological effects.
Spinal Cord Slice Electrophysiology
Spinal cord slice electrophysiology is a technique used to investigate the electrical activity and synaptic plasticity of neurons within spinal cord tissue ex vivo. This method allows for the precise application of compounds and the recording of their effects on neuronal firing and synaptic transmission. In the context of this compound research, spinal cord slice electrophysiology has been utilized to explore the role of orexin receptors, particularly OX1, in modulating synaptic function in the spinal cord. Studies have shown that the orexinergic system may play a regulatory role in spinal cord synaptic potentials. nih.gov Specifically, the OX1 receptor antagonist this compound has been found to significantly inhibit the maintenance of NMDA receptor-dependent long-term depression (LTD) in spinal cord slices from young rats. nih.govresearchgate.net This suggests that OX1 receptor activation is involved in this form of synaptic plasticity in the spinal cord. Further research using transverse spinal cord slices confirmed that bath application of SB674042 (1μM) prevented the maintenance of LTD of excitatory synaptic transmission. researchgate.net The NMDA receptor antagonist D-AP5 also blocked LTD maintenance, indicating the NMDA receptor dependence of this process. researchgate.net These findings collectively suggest that orexins, acting via both OX1 and OX2 receptors, contribute to the expression of NMDA-dependent LTD, which may be significant for the spinal modulation of pain transmission. researchgate.net Additionally, orexin A has been shown to diminish excitatory transmission in the dorsal horn of the spinal cord and mediate LTD via OX1 receptors, an effect that was inhibited by SB674042 in studies related to mechanical hyperalgesia. nih.gov
Rodent Behavioral Models
Rodent behavioral models are essential tools for investigating the in vivo effects of compounds like this compound on complex behaviors relevant to various physiological and pathological states. These models allow researchers to assess the impact of pharmacological interventions on behaviors such as stress responses, drug seeking, and pain sensitivity.
Stress Alternatives Model: While a specific "Stress Alternatives Model" is not detailed under this precise name in the provided context, research utilizing stress models in rodents is relevant to the study of orexin receptor antagonists. Stress is a known factor influencing behaviors related to addiction and affective disorders, areas where the orexin system is implicated. Studies using various stressors, such as footshock or social defeat, have been employed in rodent models to investigate their impact on behaviors like cocaine self-administration and reinstatement. nih.govnih.gov The orexin system is understood to play a role in the behavioral and neurobiological sequelae induced by intermittent stressors. nih.gov Although direct studies using this compound in a model explicitly termed "Stress Alternatives Model" are not detailed, the compound's role as an OX1 antagonist makes its investigation in stress-related behavioral paradigms highly relevant.
Cocaine Self-Administration: Cocaine self-administration models are widely used to study the reinforcing properties of drugs and the mechanisms underlying drug seeking and relapse. In these models, rodents are trained to perform an action (e.g., lever press) to receive an intravenous infusion of cocaine. nih.gov Following a period of abstinence, the reinstatement of drug seeking can be triggered by exposure to drug-associated cues, priming doses of the drug, or stress, mimicking factors that contribute to relapse in humans. nih.govfrontiersin.org Rodents readily self-administer cocaine and reinstate drug seeking under these conditions. nih.govfrontiersin.org Research employing cocaine self-administration models, including extinction and reinstatement testing, has been conducted in rodents. frontiersin.org These models allow for the investigation of how pharmacological agents like this compound might modulate drug-reinforced behavior and relapse-like phenomena by targeting the orexin system.
Von Frey Test: The Von Frey test is a common method used to assess mechanical sensitivity or allodynia in rodents, often employed in pain research, particularly in models of neuropathic pain. This test involves applying a series of calibrated filaments of increasing force to the paw of the animal and recording the force at which a withdrawal response is elicited. A decrease in the withdrawal threshold indicates increased mechanical sensitivity. The Von Frey filament test has been utilized in studies investigating the role of the orexin system in pain modulation. nih.gov Specifically, in a rat model of mechanical hypersensitivity induced by DAMGO, the Von Frey test was used to measure changes in mechanical threshold. nih.gov In this context, the effect of intrathecal administration of orexin A and the OX1 antagonist SB674042 on mechanical hypersensitivity was assessed using this test. nih.gov This demonstrates the application of the Von Frey test in evaluating the in vivo effects of this compound on pain-related behaviors in rodents.
Computational and Structural Biology Techniques
Computational and structural biology techniques play a crucial role in understanding the interaction of ligands like this compound with their target receptors at a molecular level. These methods provide insights into binding modes, receptor conformation, and the determinants of ligand selectivity.
Homology Modeling of G Protein-Coupled Receptors
Homology modeling is a computational technique used to build a three-dimensional model of a protein (the target) based on the known experimental structure of a related protein (the template). Given that G protein-coupled receptors (GPCRs), such as the orexin OX1 and OX2 receptors, share conserved structural features, homology modeling has been widely applied to generate models of these receptors when experimental structures are not available or to complement existing structural data. acs.orgacs.orgplos.org Homology modeling of orexin receptors has been used to guide experimental studies, such as site-directed mutagenesis, by predicting key residues involved in ligand binding. acs.orgacs.org These models provide a structural framework for understanding how antagonists like this compound interact with the receptor binding site. acs.org
Molecular Dynamics Simulations for Ligand-Receptor Interaction Analysis
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations are used to explore the dynamic behavior of the receptor and the ligand, providing insights into conformational changes, binding stability, and the nature of interactions. MD simulations have been applied to refine homology models of orexin receptors and to rationalize experimental data related to the binding and selectivity of antagonists, including this compound. acs.org These simulations go beyond static models, allowing for a more detailed exploration of receptor structures and how they interact with ligands. acs.org MD simulations can reveal conformational differences between receptor subtypes (e.g., OX1 and OX2) that influence antagonist binding affinity and selectivity. acs.org
Flexible Docking Studies for Receptor-Ligand Complex Prediction
Flexible docking studies are computational techniques used to predict the preferred orientation and conformation (binding pose) of a ligand within the binding site of a receptor. Unlike rigid docking, flexible docking accounts for the flexibility of both the ligand and, to some extent, the receptor binding site, providing a more realistic representation of the binding process. Flexible docking studies, often following MD simulations, have been employed to generate binding poses of ligands, including orexin receptor antagonists like this compound, within the OX receptor binding sites. acs.org These studies help to predict the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and residues in the receptor binding pocket. Structural findings from such studies have provided insights into how orexin receptor antagonists, including this compound, bind to the orthosteric pocket of the GPCR, such as adopting a compact U-shape pose. rosenbaumlab.com This information is valuable for understanding the molecular basis of antagonist activity and can inform structure-based drug design efforts. rosenbaumlab.com
Current Research Challenges and Future Scientific Directions for Sb 674042
Comprehensive Elucidation of Physiological Functions Mediated by OX1R
While the orexin (B13118510) system is known to play a significant role in regulating sleep-wake cycles, feeding behavior, energy metabolism, and reward pathways, the specific physiological functions mediated solely by OX1R are still being comprehensively elucidated nih.govfrontiersin.orgmdpi.comfrontiersin.org. SB-674042, as a selective OX1R antagonist, is a valuable tool for dissecting the specific contributions of OX1R signaling in various biological processes nih.govnih.gov. Future research needs to continue utilizing selective tools like this compound in diverse in vivo and in vitro models to isolate OX1R-mediated effects from those of OX2R. This includes further investigation into the role of OX1R in complex behaviors beyond sleep, such as anxiety, compulsive behaviors, and stress responses, where preclinical data suggest a critical role for OX1R frontiersin.orgresearchgate.netuniversiteitleiden.nl.
Advancements in Structure-Based Drug Design Utilizing this compound Binding Information
Structure-based drug design (SBDD) relies on detailed information about the target protein's structure and how ligands bind to it acs.orggardp.org. The crystal structures of human OX1R bound to antagonists, including this compound, have provided valuable insights into the orthosteric binding site of OX1R and mechanisms of antagonist selectivity acs.orgrcsb.orgpdbj.org. These structures, determined at resolutions around 2.8 Å, reveal key interactions between this compound and residues within the OX1R binding pocket acs.orgrcsb.org. This structural information, coupled with data from mutagenesis and molecular dynamics simulations, helps to understand the determinants of antagonist binding and selectivity physiology.orgacs.orgacs.org. Future SBDD efforts can leverage this knowledge, including the specific interactions identified for this compound, to design novel OX1R-selective ligands with improved pharmacological properties, such as better solubility and metabolic stability, addressing the liabilities of earlier compounds like this compound pnas.orgacs.org. Computational approaches, such as molecular docking and dynamics simulations, building upon the understanding gained from this compound binding, will be crucial in this process gardp.orgacs.org.
Determination of Activated Orexin Receptor Structures in Complex with Agonists and G Proteins
While structures of orexin receptors in complex with antagonists like this compound are available, obtaining high-resolution structures of activated orexin receptors bound to agonists and coupled to G proteins remains a critical challenge patsnap.comnih.govacs.org. Such structures are essential for a complete understanding of receptor activation mechanisms and for the design of novel agonists patsnap.comacs.org. Orexin receptors can couple to multiple G proteins (Gq, Gi/o, Gs), and the precise G protein coupling profiles can be tissue- and context-dependent nih.govfrontiersin.orgnih.gov. Visualizing the activated receptor in complex with different G protein subtypes would provide unprecedented detail on the conformational changes involved in signaling and the basis for G protein selectivity nih.gov. Although progress has been made in visualizing agonist-bound OX2R in complex with G protein mimetics or Gi using cryo-electron microscopy, the interaction with native G proteins and the activated OX1R structure with agonists and G proteins still require further investigation nih.gov.
Further Exploration of the Orexin System's Role in Peripheral Tissues and Disease States
The orexin system is not confined to the central nervous system; both orexin peptides and their receptors are present in various peripheral tissues nih.govnih.govresearchgate.netacs.orgfrontiersin.org. These peripheral orexin systems are implicated in regulating functions such as gastrointestinal motility, endocrine secretions (including insulin), metabolism, blood pressure, and reproductive functions researchgate.netacs.orgfrontiersin.org. However, the precise roles and mechanisms of orexin signaling in these peripheral locations, and their contribution to disease states beyond narcolepsy, remain areas of active research and require further exploration nih.govresearchgate.netfrontiersin.org. While this compound has primarily been used to study central OX1R functions, its application in investigating peripheral OX1R-mediated effects could provide valuable insights into the diverse roles of this receptor outside the brain. For instance, exploring the impact of selective OX1R blockade using tools like this compound on metabolic processes in peripheral tissues could shed light on the orexin system's involvement in metabolic disorders acs.orgfrontiersin.org.
Expanding the Role of this compound as a Research Tool in Complex Biological Systems
This compound's high affinity and selectivity for OX1R make it a valuable pharmacological tool for probing OX1R function in complex biological systems nih.govmedchemexpress.comtocris.comnih.gov. Beyond its use in basic binding and functional assays, future research can expand its application in more complex models, such as primary neuronal cultures, brain slices, and in vivo microdialysis studies, to understand the impact of selective OX1R blockade on neuronal activity, neurotransmitter release, and circuit function. Its tritiated form ([³H]this compound) is particularly useful for quantitative receptor binding studies and autoradiography to map OX1R distribution and occupancy nih.govnih.govresearchgate.net. Furthermore, integrating the use of this compound with advanced techniques like optogenetics or chemogenetics in specific neuronal populations could help to precisely delineate the role of OX1R signaling in defined circuits underlying specific behaviors or physiological processes. The availability of selective tools like this compound is crucial for advancing our understanding of the complex and multifaceted orexin system.
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining SB-674042's IC50 values at orexin OX1 and OX2 receptors?
- Methodological Answer : Utilize radioligand binding assays with [(3)H]this compound in both whole-cell and membrane formats. Saturation analysis should confirm a single high-affinity binding site, with Kd values calculated for OX1 (3.76 ± 0.45 nM) and OX2 (5.03 ± 0.31 nM). Ensure competitive binding studies with unlabeled ligands to validate specificity .
Q. How can researchers verify the purity and structural identity of this compound in experimental settings?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) for purity assessment (>99%) and mass spectrometry (MS) for molecular weight confirmation (448.51 g/mol). Nuclear magnetic resonance (NMR) spectroscopy should validate structural details (e.g., fluorophenyl and oxadiazole moieties). For peer review, include raw spectral data in supplementary materials .
Q. What experimental protocols are optimal for assessing this compound's selectivity over non-target receptors?
- Methodological Answer : Conduct panel assays against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement or functional assays (e.g., cAMP measurement). Compare IC50 values to establish selectivity ratios (e.g., OX1 vs. OX2 affinity: 141-fold difference). Statistical analysis (e.g., one-way ANOVA) ensures robustness .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy across different in vivo depression models?
- Methodological Answer : Perform cross-model validation using chronic stress (e.g., forced swim test) and genetic (e.g., orexin-knockout) models. Control variables such as dosing regimen (acute vs. chronic) and route of administration. Meta-analysis of effect sizes across studies can identify confounding factors (e.g., circadian influences on orexin signaling) .
Q. What strategies optimize this compound's pharmacokinetic properties for CNS penetration in preclinical studies?
- Methodological Answer : Modify lipophilicity (logP) via structural analogs to enhance blood-brain barrier (BBB) permeability. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure passive diffusion and P-glycoprotein efflux ratios. In vivo microdialysis can quantify brain interstitial fluid concentrations post-administration .
Q. How should contradictory data on this compound's functional effects on CB1 receptor trafficking be addressed?
- Methodological Answer : Replicate co-expression studies (OX1 + CB1 receptors) using confocal microscopy to track receptor localization. Quantify ERK1/2 phosphorylation under varying this compound concentrations. Employ pathway inhibitors (e.g., OX1 antagonists) to disentangle crosstalk mechanisms .
Data Analysis and Reporting
Q. What statistical frameworks are suitable for analyzing this compound's dose-response curves in receptor binding assays?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 and Hill coefficients. Use tools like GraphPad Prism for curve fitting. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs' test) to ensure data integrity .
Q. How can researchers integrate this compound's orexin antagonism with broader neurotransmitter systems in depression studies?
- Methodological Answer : Design systems biology approaches, such as transcriptomic profiling of orexin-sensitive neurons post-SB-674042 treatment. Pair with microdialysis to measure serotonin/dopamine release in vivo. Network pharmacology tools (e.g., STRING) can map interaction pathways .
Tables for Key Data
| Parameter | OX1 Receptor | OX2 Receptor |
|---|---|---|
| IC50 (nM) | 3.76 | 531 |
| Selectivity Ratio (OX1:OX2) | 1:141 | — |
| Radioligand Kd | 3.76 ± 0.45 nM | 5.03 ± 0.31 nM |
| Source: In vitro binding assays |
| Molecular Property | Value |
|---|---|
| Molecular Formula | C24H21FN4O2S |
| Molecular Weight | 448.51 g/mol |
| Purity | ≥99% (HPLC) |
| Source: Structural characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
